{4-(4-Chlorophenyl)Phenylmethyl}-1- {4-(4-Chlorophenyl)Phenylmethyl}-1-
Brand Name: Vulcanchem
CAS No.: 132800-11-4
VCID: VC0236913
InChI:
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 0

{4-(4-Chlorophenyl)Phenylmethyl}-1-

CAS No.: 132800-11-4

Cat. No.: VC0236913

Molecular Formula: C12H10N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

{4-(4-Chlorophenyl)Phenylmethyl}-1- - 132800-11-4

Specification

CAS No. 132800-11-4
Molecular Formula C12H10N2O2
Molecular Weight 0

Introduction

Chemical Structure and Properties

The {4-(4-Chlorophenyl)Phenylmethyl}-1- fragment consists of a methyl group connecting a 4-chlorophenyl ring and an unsubstituted phenyl ring, with this entire assembly attached to position 1 of another structural component, frequently a piperazine ring. The most well-characterized derivative is 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, which has considerable pharmaceutical relevance.

Physical and Chemical Properties

The key physical and chemical properties of 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, a representative compound containing the target fragment, are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol

PropertyValueReference
Molecular FormulaC₁₉H₂₃ClN₂O
Molecular Weight330.8 g/mol
Physical StateSolid (white to off-white)
Boiling Point205-208°C (at 0.1 Torr)
Density1.191±0.06 g/cm³ (Predicted)
pKa14.96±0.10 (Predicted)
SolubilitySlightly soluble in ethyl acetate and methanol
StabilityVery hygroscopic

This compound is often handled as a hydrochloride salt to improve stability and solubility properties. The dihydrochloride form has a molecular weight of 403.77 g/mol and requires storage under inert atmosphere at -20°C due to its hygroscopic nature .

Synthesis and Preparation Methods

Several synthetic routes have been developed for preparing compounds containing the {4-(4-Chlorophenyl)Phenylmethyl}-1- moiety. These methods typically involve carefully controlled reaction conditions to achieve the desired stereochemistry and substitution patterns.

General Synthetic Approach

A common synthetic pathway for piperazine derivatives containing this fragment involves the reaction of appropriate piperazine compounds with 4-chlorobenzhydryl derivatives. For the specific synthesis of 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, the following method can be employed:

  • Reaction of 4-chlorobenzhydrol with a suitable halogenating agent to form a reactive intermediate

  • Nucleophilic substitution with piperazine

  • Alkylation of the remaining piperazine nitrogen with 2-hydroxyethyl halides

The stereochemistry can be controlled through the use of chiral resolution techniques or asymmetric synthetic methods, allowing for the isolation of specific enantiomers .

Stereoselective Synthesis

The synthesis of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives has been described in patent literature. These methods employ chiral resolution techniques or stereoselective synthetic approaches to obtain the desired stereoisomers with high enantiomeric purity. Such stereoselective syntheses are particularly important for pharmaceutical applications where the biological activity may differ between enantiomers .

Applications and Pharmacological Activities

Compounds containing the {4-(4-Chlorophenyl)Phenylmethyl}-1- fragment have diverse applications, with the most significant being in pharmaceutical research and development.

Pharmaceutical Applications

The primary pharmaceutical applications of these compounds include:

  • Antihistamine Development: Many derivatives serve as key intermediates or active ingredients in antihistaminic medications. Cetirizine, a widely used second-generation antihistamine, contains this structural fragment .

  • Neuroscience Research: These compounds are valuable for studying receptor interactions and signaling pathways in the brain, helping researchers understand complex neurological functions .

  • Antifungal Development: Used in the synthesis of antifungal triazole and imidazole derivatives, providing structural diversity for optimizing antifungal activity .

Research Applications

Beyond direct therapeutic uses, compounds containing the {4-(4-Chlorophenyl)Phenylmethyl}-1- moiety serve important functions in various research contexts:

  • Analytical Chemistry: Employed as standard reference materials in analytical techniques, aiding in the calibration of instruments and ensuring accurate measurements in research laboratories .

  • Drug Formulation Research: The compounds are used in formulating drugs due to their solubility and stability profiles, helping enhance the bioavailability of active ingredients in therapeutic applications .

  • Behavioral Studies: Researchers utilize these compounds in animal models to investigate the effects of potential therapeutic agents on behavior and cognitive functions, contributing to the development of new treatments .

Structural Variations and Related Compounds

The {4-(4-Chlorophenyl)Phenylmethyl}-1- fragment serves as a core component in numerous compounds, with various modifications to enhance specific properties or activities.

Common Derivatives

Several important derivatives containing this structural fragment have been identified and characterized:

  • 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: A key intermediate in pharmaceutical synthesis, particularly relevant to antihistamine development .

  • 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol: A more complex derivative with an extended ethoxy chain, potentially offering different pharmacokinetic properties .

  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]-piperazine: A sulfonyl-substituted derivative with potential applications in pharmaceutical development .

Impurities and Related Structures

During the synthesis of cetirizine and related compounds, several impurities containing the {4-(4-Chlorophenyl)Phenylmethyl}-1- fragment have been identified:

  • (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid: An impurity formed during cetirizine synthesis, likely resulting from the presence of sodium dichloroacetate impurity in key starting materials .

  • bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether: Another impurity formed during cetirizine synthesis, resulting from self-condensation of p-chlorobenzhydrol via removal of a water molecule in the presence of hydrochloric acid .

The identification and characterization of these impurities are crucial for quality control in pharmaceutical manufacturing and for ensuring the purity and safety of the final drug products.

Crystallographic Analysis

Crystallographic studies provide valuable insights into the three-dimensional structure and intermolecular interactions of compounds containing the {4-(4-Chlorophenyl)Phenylmethyl}-1- fragment.

Crystal Structure Data

Current Research and Future Directions

The {4-(4-Chlorophenyl)Phenylmethyl}-1- structural motif continues to be of interest in current pharmaceutical research. Several emerging research directions include:

  • Development of More Selective Antihistamines: Research focusing on modifying this structural element to develop antihistamines with improved selectivity and reduced side effects .

  • Exploration of Novel Pharmacological Activities: Investigation of derivatives for potential antipsychotic, anxiolytic, or other neurological applications, based on the known interaction of piperazine derivatives with various neurological receptors .

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to compounds containing this fragment, reducing the use of hazardous reagents and improving atom economy .

Recent Advances in Synthesis

Recent synthetic approaches have focused on improving yield, stereoselectivity, and environmental sustainability. These include:

  • Catalyst development for more efficient coupling reactions

  • Flow chemistry methods for continuous manufacturing

  • Biocatalytic approaches using engineered enzymes

These advances promise to make the production of pharmaceuticals containing the {4-(4-Chlorophenyl)Phenylmethyl}-1- fragment more efficient and environmentally friendly.

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